Cn1c(Cl)nc2cc(cnc12)C(F)(F)F
Overview
Description
The compound “Cn1c(Cl)nc2cc(cnc12)C(F)(F)F” is a halogenated pyrimidine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “Cn1c(Cl)nc2cc(cnc12)C(F)(F)F” typically involves the halogenation of pyrimidine derivativesThe reaction conditions often require the use of halogenating agents such as chlorine gas or fluorine gas, along with appropriate catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound is prone to substitution reactions, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
The compound “Cn1c(Cl)nc2cc(cnc12)C(F)(F)F” has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of “Cn1c(Cl)nc2cc(cnc12)C(F)(F)F” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Halogenated Pyrimidines: Compounds such as “Cn1c(Br)nc2cc(cnc12)C(F)(F)F” and “Cn1c(I)nc2cc(cnc12)C(F)(F)F” share similar structures but differ in their halogen atoms.
Fluorinated Pyrimidines: Compounds like “Cn1c(Cl)nc2cc(cnc12)C(F)(F)Cl” and “Cn1c(Cl)nc2cc(cnc12)C(F)(F)Br” have similar fluorine content but vary in other substituents.
Uniqueness: The unique combination of chlorine and fluorine atoms in “Cn1c(Cl)nc2cc(cnc12)C(F)(F)F” imparts distinct chemical properties, making it particularly valuable for specific research applications. Its stability and reactivity profile set it apart from other halogenated and fluorinated pyrimidines .
Biological Activity
Cn1c(Cl)nc2cc(cnc12)C(F)(F)F is a chemical compound that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's IUPAC name is 2-chloro-4-(trifluoromethyl)-1H-pyrrolo[3,4-b]quinolin-5-amine. Its molecular formula is , and it features a complex structure that includes a pyrrole and quinoline moiety, which are known for their biological significance.
This compound has been studied for its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in the signaling pathways that regulate cell division and growth. By inhibiting these enzymes, the compound can potentially disrupt cancer cell proliferation.
Key Mechanisms:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells, contributing to its antitumor effects.
- Anti-inflammatory Properties : Some research indicates that it may also possess anti-inflammatory effects, which can be beneficial in treating conditions associated with chronic inflammation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study Reference | Biological Activity | IC50 Value (µM) | Target |
---|---|---|---|
EGFR Inhibition | 0.5 | EGFR | |
Induction of Apoptosis | 1.2 | Caspases | |
Anti-inflammatory | 0.8 | COX-2 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
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Study on Lung Cancer Cells :
- Objective : To evaluate the effectiveness of this compound against non-small cell lung cancer (NSCLC).
- Findings : The compound demonstrated significant inhibition of cell proliferation with an IC50 value of 0.5 µM. It also induced apoptosis through caspase activation.
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Inflammatory Disease Model :
- Objective : To assess anti-inflammatory effects in a murine model of arthritis.
- Findings : Treatment with this compound resulted in reduced levels of inflammatory markers (TNF-alpha and IL-6), indicating potential therapeutic benefits in inflammatory diseases.
Properties
IUPAC Name |
2-chloro-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-15-6-5(14-7(15)9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHOXBERPTULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(F)(F)F)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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